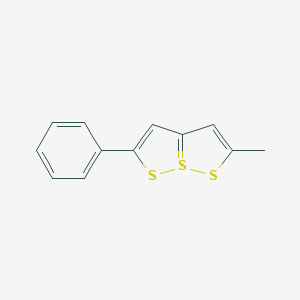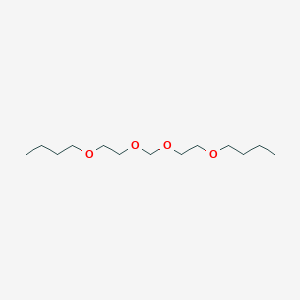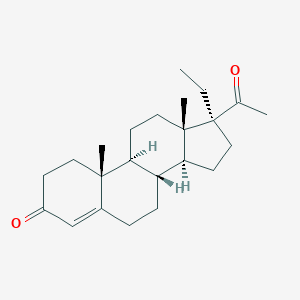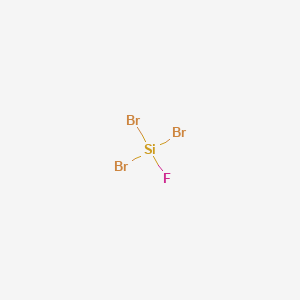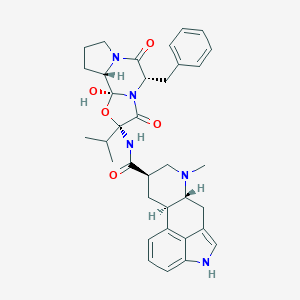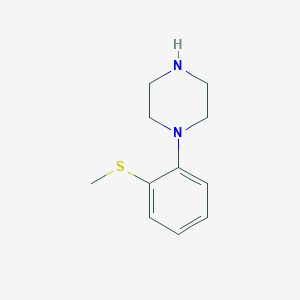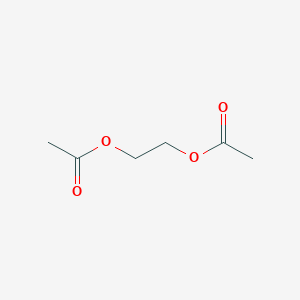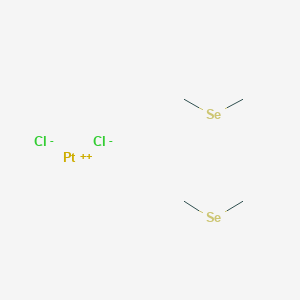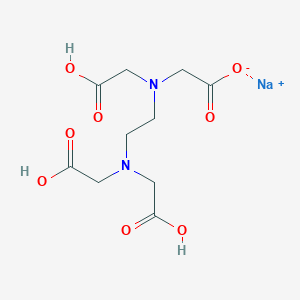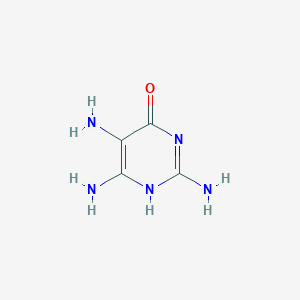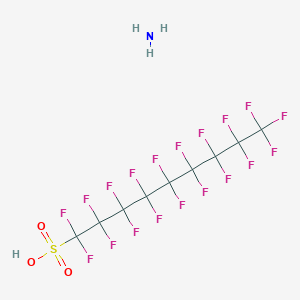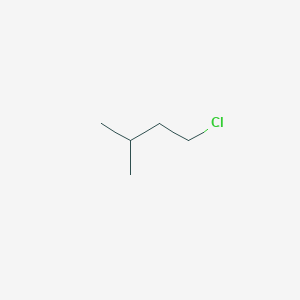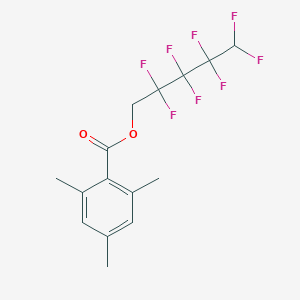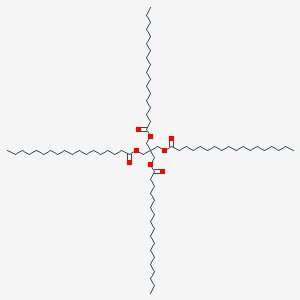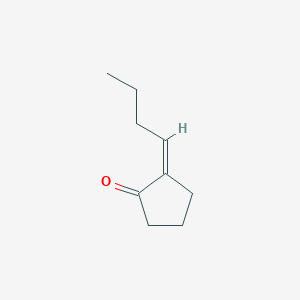
Cyclopentanone, 2-butylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-butylidene-, also known as 2-Butylidene-4-cyclopentenone, is a cyclic ketone with a butylidene group attached to the cyclopentenone ring. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-butylidene-, is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of cyclooxygenase (COX), the induction of apoptosis, and the inhibition of viral replication.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanone, 2-butylidene-, has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
In addition, Cyclopentanone, 2-butylidene-, has been shown to inhibit viral replication by interfering with the viral life cycle. It has been reported to inhibit the replication of various viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentanone, 2-butylidene-, has several advantages and limitations for lab experiments. One of the advantages is its easy synthesis method, which makes it readily available for research purposes. It is also relatively stable and can be easily stored for long periods.
However, one of the limitations is its low solubility in water, which can make it difficult to study its biological effects in aqueous environments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in lab experiments.
Direcciones Futuras
Cyclopentanone, 2-butylidene-, has several potential future directions for research. One of the future directions is the development of new pharmaceuticals based on its structure and biological properties. It can also be used as a starting material for the synthesis of new materials and polymers with unique properties.
In addition, further studies are needed to fully understand its mechanism of action and its potential applications in various fields such as medicine, material science, and agriculture. Furthermore, more research is needed to evaluate its toxicity and potential side effects in vivo.
Conclusion:
Cyclopentanone, 2-butylidene-, is a cyclic ketone with a butylidene group attached to the cyclopentenone ring. It has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential applications and evaluate its safety for use in various fields.
Métodos De Síntesis
Cyclopentanone, 2-butylidene-, can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. In this reaction, cyclopentanone is reacted with 2-butanone in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure Cyclopentanone, 2-butylidene-.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-butylidene-, has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, it has been shown to possess anti-inflammatory, anticancer, and antiviral properties. It has also been used as a starting material for the synthesis of various pharmaceuticals such as anti-tumor agents.
In material science, Cyclopentanone, 2-butylidene-, has been used as a building block for the synthesis of various polymers and materials such as polyesters, polyamides, and polycarbonates. In agriculture, it has been used as a natural insecticide due to its insecticidal properties.
Propiedades
Número CAS |
16424-32-1 |
|---|---|
Nombre del producto |
Cyclopentanone, 2-butylidene- |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-butylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3 |
Clave InChI |
PJDOECJDCGNWBG-UHFFFAOYSA-N |
SMILES isomérico |
CCC/C=C\1/CCCC1=O |
SMILES |
CCCC=C1CCCC1=O |
SMILES canónico |
CCCC=C1CCCC1=O |
Otros números CAS |
16424-32-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



